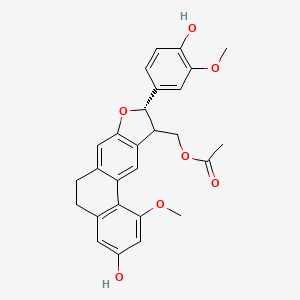
Shanciol H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Shanciol H is typically synthesized through chemical synthesis . The synthetic route may involve the oxidation and cyclization of benzoic acid . The preparation of this compound requires specific organic synthesis techniques and equipment . Industrial production methods for this compound involve large-scale chemical synthesis processes, ensuring high purity and yield .
Análisis De Reacciones Químicas
Shanciol H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include derivatives of this compound with modified functional groups .
Aplicaciones Científicas De Investigación
Shanciol H has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds . In biology, this compound is studied for its potential biological activities, including anti-tumor, anti-inflammatory, and anti-neurodegenerative properties . In medicine, it is explored for its potential therapeutic applications . In the industry, this compound is used in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of Shanciol H involves its interaction with specific molecular targets and pathways . It exerts its effects by binding to target proteins and modulating their activity . The molecular pathways involved in the action of this compound include signal transduction pathways and gene expression regulation .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C27H26O7 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
[(9S)-3-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-1-methoxy-5,6,9,10-tetrahydronaphtho[1,2-f][1]benzofuran-10-yl]methyl acetate |
InChI |
InChI=1S/C27H26O7/c1-14(28)33-13-21-20-12-19-15(4-5-16-8-18(29)11-25(32-3)26(16)19)9-23(20)34-27(21)17-6-7-22(30)24(10-17)31-2/h6-12,21,27,29-30H,4-5,13H2,1-3H3/t21?,27-/m1/s1 |
Clave InChI |
UBJDLKGJDZONCO-IAIRZMIISA-N |
SMILES isomérico |
CC(=O)OCC1[C@H](OC2=C1C=C3C(=C2)CCC4=C3C(=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC |
SMILES canónico |
CC(=O)OCC1C(OC2=C1C=C3C(=C2)CCC4=C3C(=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


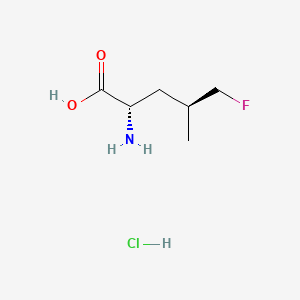
![4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15295911.png)
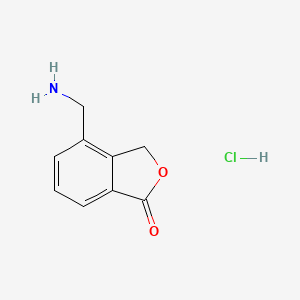
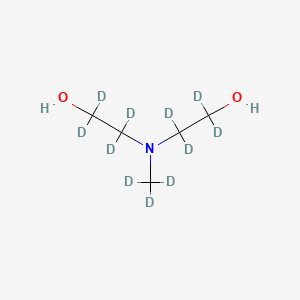
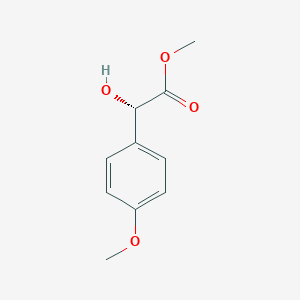
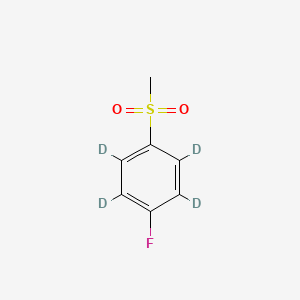
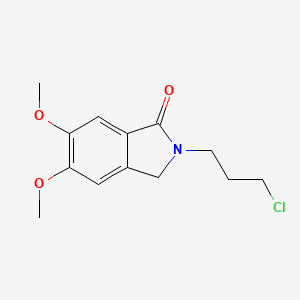
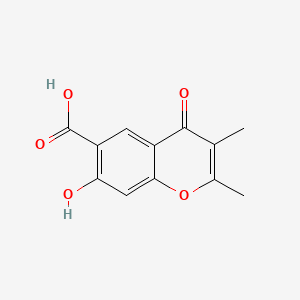
![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide](/img/structure/B15295961.png)
![Tert-butyl 1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylate](/img/structure/B15295969.png)
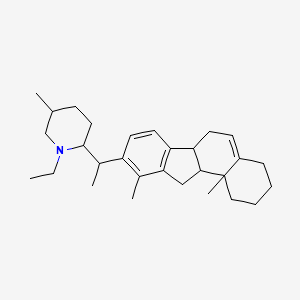
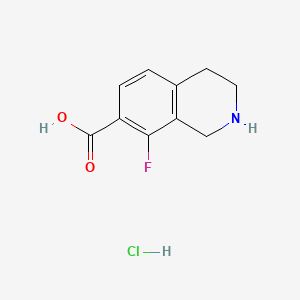
![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)

